molecular formula C17H19NO7 B11477867 1-[(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]proline

1-[(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]proline

Cat. No.: B11477867
M. Wt: 349.3 g/mol
InChI Key: HFHDDBIDYBKLKK-AATRIKPKSA-N
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Description

1-[(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-propenoyl]-2-pyrrolidinecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a pyrrolidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-propenoyl]-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with methoxy groups to form the benzodioxole structure.

    Aldol Condensation: The benzodioxole derivative undergoes aldol condensation with an appropriate aldehyde to form the propenoyl group.

    Pyrrolidine Ring Formation: The final step involves the cyclization of the intermediate with a suitable amine to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-propenoyl]-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenoyl group to an alcohol.

    Substitution: The methoxy groups on the benzodioxole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-propenoyl]-2-pyrrolidinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-propenoyl]-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-propenoyl]-2-pyrrolidinecarboxylic acid is unique due to its combination of a benzodioxole moiety and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C17H19NO7

Molecular Weight

349.3 g/mol

IUPAC Name

1-[(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H19NO7/c1-22-12-8-10(14(23-2)16-15(12)24-9-25-16)5-6-13(19)18-7-3-4-11(18)17(20)21/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,20,21)/b6-5+

InChI Key

HFHDDBIDYBKLKK-AATRIKPKSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1)/C=C/C(=O)N3CCCC3C(=O)O)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)C=CC(=O)N3CCCC3C(=O)O)OC)OCO2

Origin of Product

United States

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